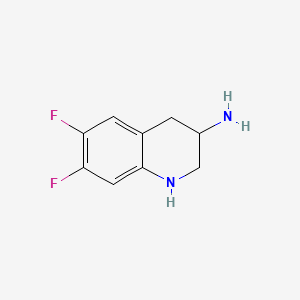![molecular formula C16H26OSi B14894184 t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane: is an organosilicon compound characterized by the presence of a tert-butyl group, dimethyl groups, and a phenoxy group substituted with a 2-methylallyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane typically involves the reaction of tert-butyl-dimethylsilyl chloride with 3-(2-methylallyl)phenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
tert-Butyl-dimethylsilyl chloride+3-(2-methylallyl)phenolBaseterthis compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane can undergo oxidation reactions, particularly at the allylic position, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the phenoxy group or the allylic double bond, resulting in the formation of reduced silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkoxides, thiolates, or amines in the presence of a base.
Major Products:
Oxidation: Epoxides, hydroxylated silanes.
Reduction: Reduced silane derivatives.
Substitution: Substituted silane derivatives with various functional groups.
科学研究应用
Chemistry:
Protecting Groups: tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane can be used as a protecting group for hydroxyl functionalities in organic synthesis, providing stability under various reaction conditions.
Catalysis: The compound can serve as a ligand or catalyst in organometallic reactions, facilitating the formation of carbon-silicon bonds.
Biology and Medicine:
Drug Delivery: The compound’s unique structure allows for its potential use in drug delivery systems, where the silane moiety can enhance the stability and bioavailability of therapeutic agents.
Bioconjugation: It can be used in bioconjugation techniques to attach biomolecules to silicon-based surfaces, aiding in the development of biosensors and diagnostic tools.
Industry:
Material Science: The compound can be incorporated into polymer matrices to improve their mechanical and thermal properties, making it useful in the production of advanced materials.
Coatings: It can be used in the formulation of protective coatings for various surfaces, providing resistance to environmental degradation.
作用机制
The mechanism by which tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane exerts its effects is primarily through its ability to form stable silicon-carbon bonds. The molecular targets and pathways involved include:
Silicon-Oxygen Bonds: The compound can interact with hydroxyl groups to form stable silicon-oxygen bonds, providing protection against hydrolysis.
Silicon-Carbon Bonds: The formation of silicon-carbon bonds can enhance the stability and reactivity of organic molecules, facilitating various chemical transformations.
相似化合物的比较
tert-Butyldimethylsilane: Similar in structure but lacks the phenoxy and allyl groups, making it less versatile in certain applications.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromopropoxy group instead of the phenoxy group, leading to different reactivity and applications.
tert-Butyl bromide: A simpler compound with a tert-butyl group attached to a bromide, used primarily in substitution reactions.
Uniqueness: tert-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane is unique due to the presence of both the phenoxy and allyl groups, which provide additional sites for chemical modification and enhance its utility in various applications. The combination of these functional groups with the silicon moiety allows for a wide range of chemical transformations and applications in different fields.
属性
分子式 |
C16H26OSi |
|---|---|
分子量 |
262.46 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-[3-(2-methylprop-2-enyl)phenoxy]silane |
InChI |
InChI=1S/C16H26OSi/c1-13(2)11-14-9-8-10-15(12-14)17-18(6,7)16(3,4)5/h8-10,12H,1,11H2,2-7H3 |
InChI 键 |
NQYBDXOYWAWXEE-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


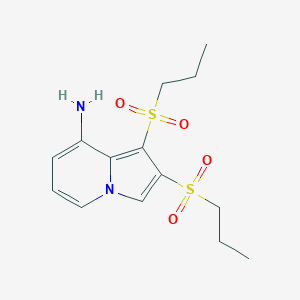
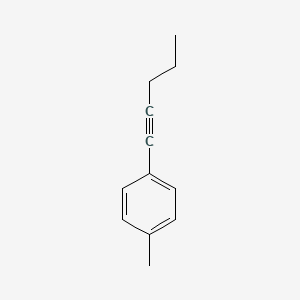
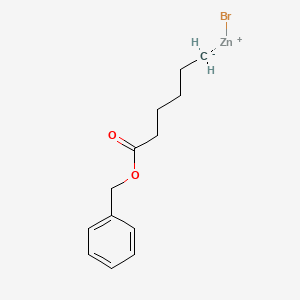
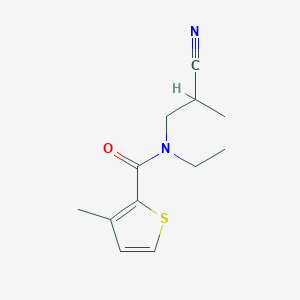
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)

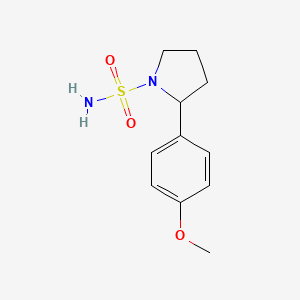
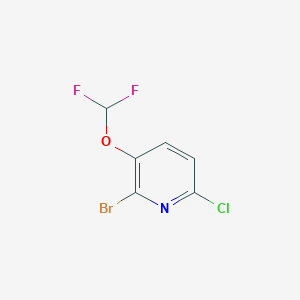
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
